CART (55-102) (human)
CAS No.:
Cat. No.: VC0013269
Molecular Formula: C225H365N65O65S7
Molecular Weight: 5245 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C225H365N65O65S7 |
---|---|
Molecular Weight | 5245 g/mol |
IUPAC Name | 2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243) |
Standard InChI Key | UFCZAYAPDLTVKI-UHFFFAOYSA-N |
SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN |
Canonical SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN |
Chemical Structure and Properties
CART (55-102) (human) represents a 48 amino acid fragment of the full Cocaine- and Amphetamine-Regulated Transcript peptide. This biologically active peptide has distinctive structural characteristics that contribute to its functional properties.
Molecular Composition
CART (55-102) possesses a complex molecular structure with the following properties:
Property | Specification |
---|---|
Molecular Formula | C225H365N65O65S7 |
Molecular Weight | 5245.2 |
CAS Registry Number | 214050-22-3 |
Amino Acid Sequence | Val-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu |
Disulfide Bridges | Between Cys68-Cys86, Cys74-Cys94, and Cys88-Cys101 |
The peptide contains critical disulfide bridges that maintain its tertiary structure, which is essential for biological activity. These structural modifications (disulfide bridges between positions 14-32, 20-40, and 34-47) stabilize the peptide conformation and contribute to receptor binding efficiency .
Physical Properties
CART (55-102) is typically stored at -20°C to maintain stability. It has limited solubility in water (approximately 50 μM) . This peptide is commercially available as a synthetic product with high purity (≥98.0% as determined by HPLC) .
Biological Functions
CART (55-102) (human) exhibits several important biological functions that have been well-documented through various research studies.
Appetite Regulation
One of the most significant functions of CART (55-102) is its role as a potent appetite suppressant. The peptide acts as a satiety factor that inhibits both normal and starvation-induced feeding behaviors . This anorectic property positions CART (55-102) as an important component in the complex neuroendocrine system that regulates food intake and energy balance.
Interaction with Other Neuropeptides
CART (55-102) functions in close relationship with other appetite-regulating hormones. Specifically, it:
-
Has actions closely related to leptin, a hormone that suppresses appetite
-
Interacts with neuropeptide Y (NPY) signaling pathways
These interactions suggest that CART (55-102) is integrated into a broader neuroendocrine network regulating energy homeostasis, with potential implications for disorders involving dysregulated appetite and metabolism.
Pharmacological Effects
Effects on Psychostimulant-Mediated Behavior
A significant body of research has examined how CART (55-102) modulates the behavioral effects of psychostimulants such as cocaine and amphetamine.
Locomotor Activity Regulation
Systemic administration of CART (55-102) has been shown to attenuate psychostimulant-mediated locomotion. In particular:
-
CART (55-102) reduces cocaine-induced locomotor activity by nearly 100%
-
It reduces amphetamine-induced locomotor activity by approximately 50%
-
The peptide exhibits a U-shaped (biphasic) dose-response curve with maximum inhibition at 25 μg/kg when administered intraperitoneally
This biphasic response pattern suggests the possible involvement of multiple receptor types with different affinities for CART peptide—a high-affinity receptor involved in psychostimulant effects and potentially a low-affinity receptor with opposing or different functions .
Place Preference Effects
Research has revealed that CART (55-102) produces dose-dependent effects on conditioned place preference when administered into specific brain regions:
-
At intermediate doses (2 μg/side in the basolateral amygdala), it can produce conditioned place preference
-
At higher doses (4 μg/side), it may produce conditioned place aversion
-
Lower doses (1 μg/side) produce neither preference nor aversion
These findings further support the complex, dose-dependent nature of CART (55-102)'s effects on reward-related behaviors.
Administration Routes and Bioavailability
Blood-Brain Barrier Penetration
An important consideration for the therapeutic potential of CART (55-102) is its ability to cross the blood-brain barrier (BBB). Despite being a 48-amino acid peptide, which might suggest limited BBB penetration, research has provided evidence that CART (55-102) can cross the BBB through non-saturable, simple diffusion mechanisms .
Studies have reported that approximately 58% of intravenously administered CART (55-102) reaches the brain rapidly and in intact form . This finding has significant implications for the potential use of peripherally administered CART peptide to target central nervous system functions.
Comparison of Administration Routes
Different routes of CART (55-102) administration have been studied, with varying effects observed:
Administration Route | Observed Effects | Efficacy |
---|---|---|
Intraperitoneal (IP) | Reduced psychostimulant-mediated locomotion | Biphasic dose response with maximum effect at 25 μg/kg |
Intracerebroventricular (ICV) | Similar effects to peripherally administered peptide on neuroendocrine states | Effective at lower doses (0.1 μg) |
Direct injection into nucleus accumbens | Inhibition of psychostimulant effects | Similar to systemic administration |
Intravenous (IV) | Some physiological effects; mixed results on cardiovascular parameters | Less consistent than central administration |
This comparison demonstrates that while central administration routes provide more direct effects, peripheral administration can also be effective, likely due to the peptide's ability to cross the blood-brain barrier .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume